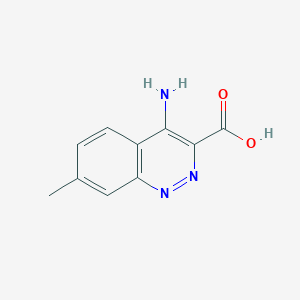

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate

Vue d'ensemble

Description

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol This compound belongs to the cinnoline family, which is known for its diverse biological and pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate typically involves the following steps:

Formation of the Cinnoline Ring: The initial step involves the formation of the cinnoline ring through cyclization reactions. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while methylation can be achieved using methylating agents like methyl iodide.

Hydration: The final step involves the hydration of the compound to form the hydrate form. This can be done by exposing the compound to water or aqueous solutions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.

Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines.

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered oxidation states.

Substitution: Substituted derivatives with new functional groups.

Applications De Recherche Scientifique

The compound 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is a member of the broader class of quinoline derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the scientific research applications of this compound, highlighting its potential in various fields such as antibacterial, antitubercular, and anticancer therapies.

Antibacterial Activity

Quinoline derivatives, including 3-cinnolinecarboxylic acid, have demonstrated significant antibacterial properties. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study highlighted the effectiveness of various quinoline carboxylic acids against bacterial strains responsible for surgical infections and urinary tract infections. The broad spectrum of activity suggests that modifications to the quinoline structure can enhance antibacterial potency .

Antitubercular Properties

The search for new antitubercular agents has led to the exploration of arylated quinoline carboxylic acids. These compounds exhibit activity against Mycobacterium tuberculosis (Mtb), which is crucial for developing new treatments for tuberculosis.

Research Findings

Recent studies have synthesized several quinoline derivatives that show promising results against both replicating and non-replicating forms of Mtb. For instance, specific modifications in the structure of quinoline carboxylic acids have resulted in enhanced inhibitory activity against Mtb DNA gyrase, a key enzyme for bacterial replication .

Anticancer Potential

Emerging research indicates that some quinoline derivatives may possess anticancer properties. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Notable Insights

Several studies have reported that specific substitutions on the quinoline ring can lead to increased cytotoxicity against various cancer cell lines. This suggests a potential therapeutic role for 3-cinnolinecarboxylic acid in oncology .

Biological Activities of Quinoline Derivatives

Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 7 | Increased antibacterial potency |

| Amino group at position 4 | Enhanced interaction with targets |

| Alkyl substitutions | Variable effects on cytotoxicity |

Mécanisme D'action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate

- 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-, hydrate

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its fluoro and chloro analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Activité Biologique

3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research has shown that derivatives of 3-cinnolinecarboxylic acid exhibit notable antibacterial properties. A study highlighted the structure-activity relationship (SAR) of various derivatives, indicating that modifications at specific positions significantly influence their effectiveness against bacterial strains. For instance, compounds with halogen substitutions at the C-6 position demonstrated enhanced activity against Mycobacterium tuberculosis (Mtb) .

Table 1: Antibacterial Activity of Cinnoline Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6-Chloro Derivative | <16 | Mtb H37Rv |

| 1-Butylated QCA | >16 | Mtb H37Rv |

| Ethyl Substituted | >51.3 | Mtb H37Rv |

Anticancer Activity

The anticancer potential of 3-cinnolinecarboxylic acid has been explored in various studies. In vitro assays using human breast adenocarcinoma cell lines (MCF-7) revealed that certain derivatives did not exhibit cytotoxicity, suggesting a favorable safety profile for further development .

Case Study: Anticancer Screening

In one study, compounds derived from 3-cinnolinecarboxylic acid were tested at concentrations ranging from to . The results indicated no significant change in cell proliferation compared to controls, implying low toxicity and potential for therapeutic applications .

Anti-inflammatory Properties

The anti-inflammatory effects of 3-cinnolinecarboxylic acid derivatives have also been documented. These compounds have shown the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological activities of 3-cinnolinecarboxylic acid derivatives are attributed to their ability to interact with specific biological targets. For instance, some compounds are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .

Propriétés

IUPAC Name |

4-amino-7-methylcinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-5-2-3-6-7(4-5)12-13-9(8(6)11)10(14)15/h2-4H,1H3,(H2,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEVCTWWLDHGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162361 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143232-60-4 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.